MIC and Cross-Resistance Profile vs. Viomycin (VM) and Capreomycin (CPM)
In vitro studies using the silicone-coated slide culture method demonstrate that Tuberactinomycin N (TUM-N) exhibits a baseline MIC of 1.9-3.9 µg/mL against the drug-susceptible M. tuberculosis H37Rv-S strain [1]. However, a key differentiator emerges against resistant strains. Against Viomycin (VM)-resistant strains, the MIC of TUM-N is substantially elevated to 62.5 µg/mL [1]. Against Capreomycin (CPM)-resistant strains, the MIC is 31.3 µg/mL [1]. This incomplete cross-resistance profile [1] suggests that TUM-N retains greater activity against CPM-resistant strains compared to VM-resistant strains, a nuance critical for sequencing therapeutic options in multi-drug resistant tuberculosis.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1.9-3.9 µg/mL (vs. H37Rv-S); 62.5 µg/mL (vs. VM-resistant strains); 31.3 µg/mL (vs. CPM-resistant strains) |
| Comparator Or Baseline | Baseline H37Rv-S strain (MIC: 1.9-3.9 µg/mL) |
| Quantified Difference | Approximately 16-fold increase in MIC for VM-resistant strains (1.9-3.9 → 62.5 µg/mL) vs. approximately 8- to 16-fold increase for CPM-resistant strains (1.9-3.9 → 31.3 µg/mL) |
| Conditions | Silicone-coated slide culture method (SSC) in vitro |
Why This Matters
This quantitative evidence of incomplete cross-resistance informs procurement decisions for second-line treatment regimens where prior exposure to VM or CPM has occurred.
- [1] Kuze, A., et al. (1977). Experimental studies in vitro on the antituberculous activities of tuberactinomycin (TUM) and tuberactinomycin-N (TUM-N). Kekkaku, 52(5), 211-218. View Source
